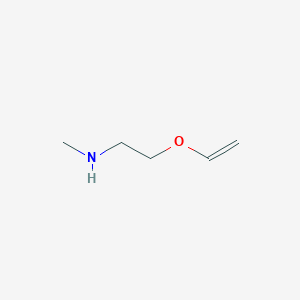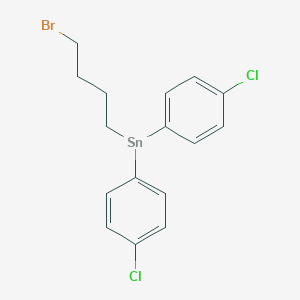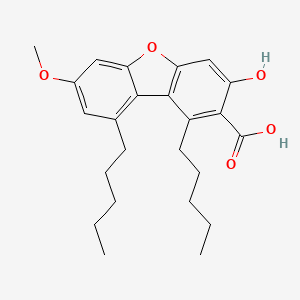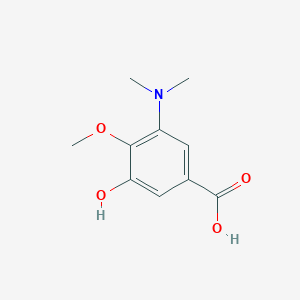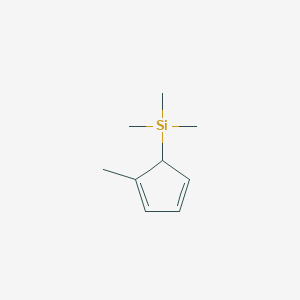![molecular formula C10H7ClO2 B14426825 [(4-Chlorophenyl)methylidene]propanedial CAS No. 84736-00-5](/img/structure/B14426825.png)
[(4-Chlorophenyl)methylidene]propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Chlorophenyl)methylidene]propanedial is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a chlorophenyl group attached to a propanedial structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)methylidene]propanedial typically involves the condensation reaction between 4-chlorobenzaldehyde and malondialdehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Chlorophenyl)methylidene]propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of [(4-Chlorophenyl)methylidene]propanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(4-Chlorophenyl)methylidene]propanedial has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4-Chlorophenyl)methylidene]propanedial involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenyl group can also interact with hydrophobic regions of biological molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
[(4-Chlorophenyl)methylidene]propanedial can be compared with other similar compounds such as:
[(4-Chlorophenyl)methylidene]propanedinitrile: Similar structure but with nitrile groups instead of aldehyde groups.
[(4-Chlorophenyl)methylidene]propanamine: Contains an amine group instead of aldehyde groups.
[(4-Chlorophenyl)methylidene]propanone: Contains a ketone group instead of aldehyde groups.
The uniqueness of this compound lies in its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
84736-00-5 |
|---|---|
Fórmula molecular |
C10H7ClO2 |
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylidene]propanedial |
InChI |
InChI=1S/C10H7ClO2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-7H |
Clave InChI |
HPBSJDGMQLTWNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C(C=O)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


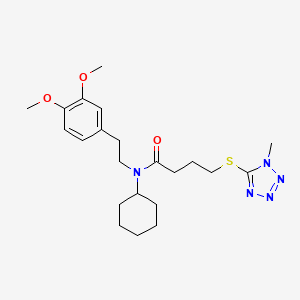
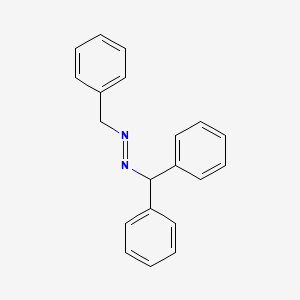
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)

![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
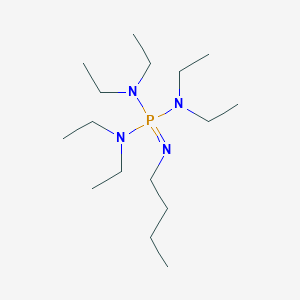
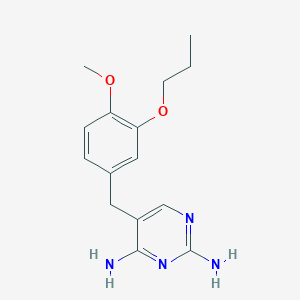
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
